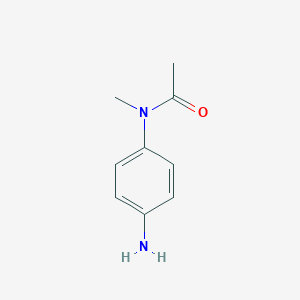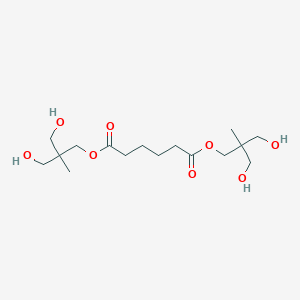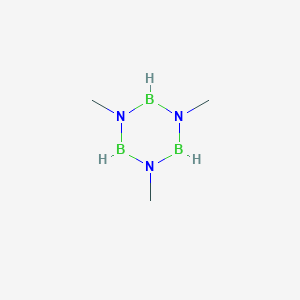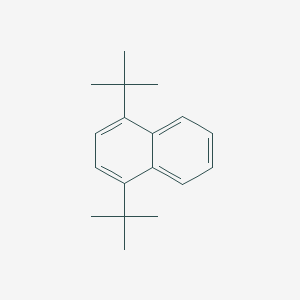
1,4-Di-tert-butylnaphthalene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Di-tert-butylnaphthalene (DBN) is a polycyclic aromatic hydrocarbon (PAH) compound that has gained significant attention in recent years due to its unique properties and potential applications in various fields. DBN is a white crystalline powder that is soluble in organic solvents and has a high melting point. It is a derivative of naphthalene, which is a common PAH found in coal tar and cigarette smoke.
作用机制
The mechanism of action of 1,4-Di-tert-butylnaphthalene is not fully understood, but it is believed to act through various pathways such as the inhibition of reactive oxygen species (ROS) and the modulation of signaling pathways. 1,4-Di-tert-butylnaphthalene has been shown to inhibit the production of ROS, which are known to cause oxidative damage to cells and tissues. It has also been shown to modulate various signaling pathways such as the MAPK and PI3K/Akt pathways, which are involved in cell proliferation and survival.
生化和生理效应
1,4-Di-tert-butylnaphthalene has been shown to have various biochemical and physiological effects such as antioxidant, anti-inflammatory, and anticancer activities. It has been shown to scavenge free radicals and inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. 1,4-Di-tert-butylnaphthalene has also been shown to induce apoptosis in cancer cells and inhibit their proliferation.
实验室实验的优点和局限性
1,4-Di-tert-butylnaphthalene has several advantages for use in lab experiments such as its high purity, stability, and solubility in organic solvents. It is also relatively easy to synthesize, and the yield is typically high. However, 1,4-Di-tert-butylnaphthalene has some limitations such as its high melting point, which can make it difficult to handle in some experiments. It is also relatively expensive compared to other compounds.
未来方向
There are several future directions for the study and application of 1,4-Di-tert-butylnaphthalene. One direction is the development of novel materials based on 1,4-Di-tert-butylnaphthalene such as MOFs and carbon nanotubes. These materials have potential applications in various fields such as catalysis, gas storage, and drug delivery.
Another direction is the study of 1,4-Di-tert-butylnaphthalene as a potential therapeutic agent for various diseases such as cancer, Alzheimer's, and Parkinson's. Further studies are needed to fully understand the mechanism of action of 1,4-Di-tert-butylnaphthalene and its potential as a therapeutic agent.
In conclusion, 1,4-Di-tert-butylnaphthalene is a unique compound that has potential applications in various fields such as organic electronics, material science, and biomedicine. Its synthesis method is relatively simple, and it has several advantages for use in lab experiments. Further studies are needed to fully understand the mechanism of action of 1,4-Di-tert-butylnaphthalene and its potential as a therapeutic agent.
合成方法
The synthesis of 1,4-Di-tert-butylnaphthalene involves the reaction of naphthalene with tert-butyl chloride in the presence of a Lewis acid catalyst. The reaction takes place under reflux conditions, and the resulting product is purified through recrystallization. The yield of 1,4-Di-tert-butylnaphthalene obtained through this method is typically high, and the purity is also excellent.
科学研究应用
1,4-Di-tert-butylnaphthalene has been extensively studied for its potential applications in various fields such as organic electronics, material science, and biomedicine. In organic electronics, 1,4-Di-tert-butylnaphthalene has been used as a dopant to improve the conductivity of organic semiconductors. It has also been used as a component in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
In material science, 1,4-Di-tert-butylnaphthalene has been used as a building block for the synthesis of novel materials such as metal-organic frameworks (MOFs). These materials have unique properties such as high surface area, tunable pore size, and selectivity towards specific molecules. 1,4-Di-tert-butylnaphthalene has also been used as a template for the synthesis of carbon nanotubes, which have potential applications in nanoelectronics and nanocomposites.
In biomedicine, 1,4-Di-tert-butylnaphthalene has been studied for its potential as a therapeutic agent for various diseases such as cancer, Alzheimer's, and Parkinson's. It has been shown to have antioxidant and anti-inflammatory properties, and it can also inhibit the growth of cancer cells. 1,4-Di-tert-butylnaphthalene has also been used as a fluorescent probe for imaging biological systems.
属性
CAS 编号 |
10565-10-3 |
|---|---|
产品名称 |
1,4-Di-tert-butylnaphthalene |
分子式 |
C18H24 |
分子量 |
240.4 g/mol |
IUPAC 名称 |
1,4-ditert-butylnaphthalene |
InChI |
InChI=1S/C18H24/c1-17(2,3)15-11-12-16(18(4,5)6)14-10-8-7-9-13(14)15/h7-12H,1-6H3 |
InChI 键 |
DUZJAHSVQZWFOS-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C2=CC=CC=C21)C(C)(C)C |
规范 SMILES |
CC(C)(C)C1=CC=C(C2=CC=CC=C21)C(C)(C)C |
同义词 |
1,4-Di-tert-butylnaphthalene |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



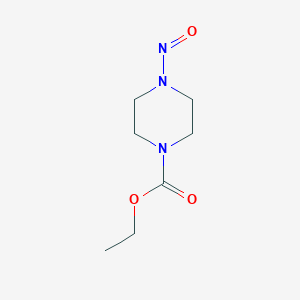
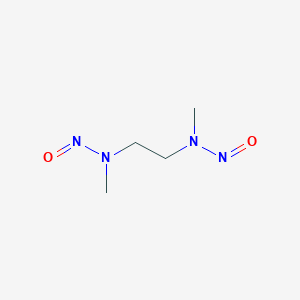
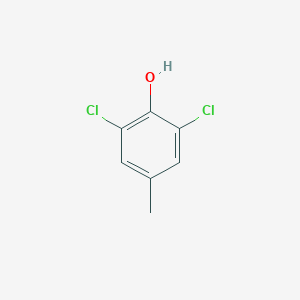
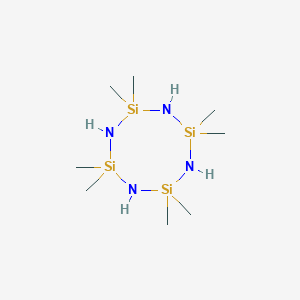
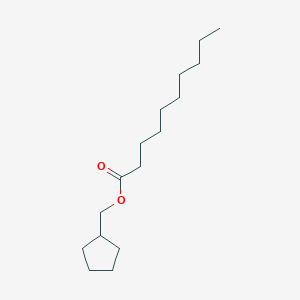
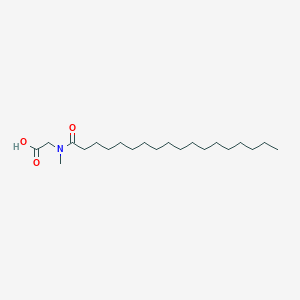
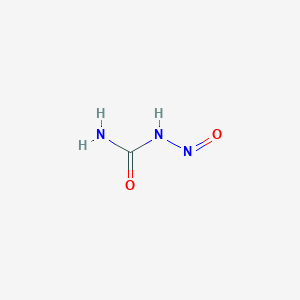
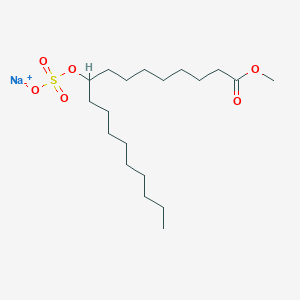
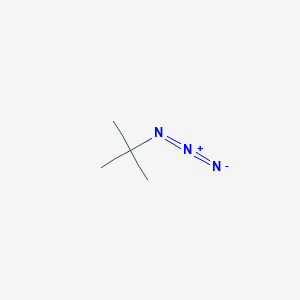
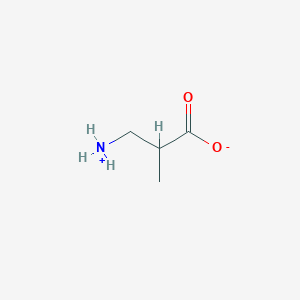
![Disodium;5-[(4,6-dianilino-1,3,5-triazin-2-yl)amino]-2-[2-[4-[(4,6-dianilino-1,3,5-triazin-2-yl)amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate](/img/structure/B86870.png)
